molecular formula C10H16O3 B2799016 Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate CAS No. 1001180-78-4

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate

Cat. No. B2799016
Key on ui cas rn: 1001180-78-4
M. Wt: 184.235
InChI Key: CDOYMQTVAXPCPY-UHFFFAOYSA-N
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Patent
US08003651B2

Procedure details

Rhodium acetate (170 mg) was added to a solution of ethyl 2-diazo-6-methyl-3-oxoheptanoate (0.5 g) in DCM (80 mL). A solution of ethyl 2-diazo-6-methyl-3-oxoheptanoate (7.652 g) in DCM (50 mL) was added in portions. The mixture was stirred at room temperature for 1 hour. 1N HCl (100 mL) was added. The organic phase was separated. The aqueous phase was extracted with DCM (100 mL). The combined DCM solutions were dried (Na2SO4). After filtration and concentration, the crude material was purified with flash chromatography to give ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate (7.54 g). 1H NMR (CDCl3, 400 MHz) δ (ppm): 4.25-4.09 (m, 2H), 2.52-2.37 (m, 2H), 2.03-1.99 (m, 2H), 1.80-1.67 (m 1H), 1.33-1.26 (m, 9H).
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
7.652 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
170 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](=[C:3]([C:9](=[O:15])[CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].Cl>C(Cl)Cl.C([O-])(=O)C.[Rh+3].C([O-])(=O)C.C([O-])(=O)C>[CH3:13][C:12]1([CH3:14])[CH2:11][CH2:10][C:9](=[O:15])[CH:3]1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5.6|

Inputs

Step One
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
7.652 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OCC)C(CCC(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
0.5 g
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OCC)C(CCC(C)C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
170 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM solutions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude material was purified with flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(C(CC1)=O)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: CALCULATEDPERCENTYIELD 1737.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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